molecular formula C12H19NO4S B4072203 [(2,5-Dimethoxyphenyl)sulfonyl](2-methylpropyl)amine

[(2,5-Dimethoxyphenyl)sulfonyl](2-methylpropyl)amine

Cat. No.: B4072203
M. Wt: 273.35 g/mol
InChI Key: PGYZZNSFCOFXTP-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)sulfonylamine is a sulfonamide derivative featuring a 2,5-dimethoxyphenyl group attached to a sulfonyl moiety, which is further bonded to a 2-methylpropylamine group. Sulfonamides are typically associated with enhanced polarity and stability compared to simple amines, making them relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9(2)8-13-18(14,15)12-7-10(16-3)5-6-11(12)17-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYZZNSFCOFXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)sulfonylamine typically involves the following steps:

    Formation of the Dimethoxyphenyl Sulfonyl Chloride: This step involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-methylpropylamine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structural features suggest potential pharmacological applications. Sulfonamide derivatives are known for their biological activity, particularly as antibacterial agents. Research indicates that compounds with a sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the dimethoxyphenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further pharmacological studies.

Case Study: Antiviral Activity

A notable study investigated the antiviral properties of sulfonamide derivatives against HIV. The study demonstrated that certain sulfonamide compounds exhibit significant inhibitory effects on HIV-1 protease, which is crucial for viral replication. (2,5-Dimethoxyphenyl)sulfonylamine could be explored in similar contexts due to its structural similarity to effective inhibitors identified in previous research .

Organic Synthesis

Synthetic Intermediates

(2,5-Dimethoxyphenyl)sulfonylamine serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex organic molecules. For instance, it can participate in nucleophilic substitutions and coupling reactions to form more intricate sulfonamide derivatives.

Data Table: Reaction Pathways

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with electrophilesVarious sulfonamide derivatives
Coupling ReactionsFormation of biaryl compoundsBiaryl sulfonamides
ReductionConversion of sulfonamide to amineAmino derivatives

Materials Science

Polymer Chemistry

The incorporation of (2,5-Dimethoxyphenyl)sulfonylamine into polymer matrices has been explored for enhancing material properties. Sulfonamide groups can improve thermal stability and mechanical strength in polymers. Research has shown that adding such compounds can lead to improved performance in high-temperature applications.

Case Study: Thermoplastic Polymers

A study focused on modifying polycarbonate with sulfonamide additives revealed that these compounds significantly improved the thermal properties of the polymer. The addition of (2,5-Dimethoxyphenyl)sulfonylamine resulted in enhanced heat resistance and mechanical strength compared to unmodified polycarbonate .

Analytical Chemistry

Chromatographic Applications

(2,5-Dimethoxyphenyl)sulfonylamine can be utilized as a derivatizing agent in chromatographic methods for analyzing various substances, particularly in pharmaceutical analysis. Its ability to form stable complexes with analytes enhances detection sensitivity.

Data Table: Analytical Methods

MethodApplicationBenefits
High-Performance Liquid Chromatography (HPLC)Analysis of drug formulationsHigh sensitivity and specificity
Gas Chromatography (GC)Volatile compound analysisImproved peak resolution

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the dimethoxyphenyl ring may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diisobutylamine (N,N-Bis(2-methylpropyl)amine)

  • Structure : Lacks the sulfonyl and dimethoxyphenyl groups, featuring two 2-methylpropyl chains directly bonded to the amine.
  • Physical Properties: Vapor Pressure: 10 mm Hg at 30°C . Flash Point: 29°C, indicating high flammability . Water Solubility: Slightly soluble, typical of nonpolar amines .
  • Applications : Industrial solvent or intermediate.
  • Key Difference : The absence of electron-withdrawing substituents (e.g., sulfonyl) increases basicity and reduces polarity compared to the target compound.

Methyl(2-methylpropyl)amine

  • Structure : A simpler secondary amine with a methyl and 2-methylpropyl group.
  • Molecular Weight : 87.17 g/mol (C₅H₁₃N) .
  • Safety Profile : Causes skin and eye irritation; first aid measures include thorough rinsing .
  • Key Difference : Smaller size and lack of aromatic substituents result in lower molecular weight and higher volatility than the sulfonamide derivative.

(2,5-Dimethoxyphenyl)methylamine

  • Structure : Shares the 2,5-dimethoxyphenyl and 2-methylpropyl groups but replaces the sulfonyl with a methylene bridge.
  • Applications : Used in research (e.g., neurotransmitter analogs or enzyme inhibitors) .
  • Key Difference : The methylene group reduces electron-withdrawing effects, likely increasing basicity and altering solubility compared to the sulfonamide.

[4-(Benzyloxy)-3-methoxyphenyl]methyl(2-methylpropyl)amine

  • Structure : Features a benzyloxy-methoxyphenyl group instead of 2,5-dimethoxyphenyl.
  • Properties : Increased steric bulk from the benzyloxy group may reduce solubility in polar solvents .

Comparative Analysis Table

Property (2,5-Dimethoxyphenyl)sulfonylamine (Inferred) Diisobutylamine Methyl(2-methylpropyl)amine (2,5-Dimethoxyphenyl)methylamine
Molecular Weight ~285–300 g/mol (estimated) 129.24 g/mol 87.17 g/mol ~240–250 g/mol (estimated)
Polarity High (sulfonyl group) Low Moderate Moderate (dimethoxy aryl)
Water Solubility Moderate (sulfonyl enhances solubility) Slight Moderate Low to moderate
Flash Point Likely >100°C (due to higher MW and polarity) 29°C Not reported Not reported
Reactivity Lower basicity (sulfonyl electron withdrawal) High basicity Moderate basicity Moderate basicity
Typical Applications Pharmaceuticals, agrochemicals Industrial uses Research Biochemical research

Research Findings and Implications

  • Sulfonyl Group Impact: The sulfonyl moiety in the target compound likely reduces basicity and increases stability against oxidation compared to non-sulfonylated analogs .
  • Safety Considerations : While methyl(2-methylpropyl)amine requires precautions for skin/eye contact, the sulfonamide’s lower volatility may reduce inhalation risks .
  • Synthetic Utility : The dimethoxyphenyl group may confer fluorescence or receptor-binding properties, as seen in related aryl amines .

Biological Activity

(2,5-Dimethoxyphenyl)sulfonylamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies. The compound's structure suggests possible interactions with various biological pathways, particularly through its influence on neurotransmitter systems and receptor activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name: (2,5-Dimethoxyphenyl)sulfonylamine. Its molecular formula is C13_{13}H19_{19}N1_{1}O4_{4}S1_{1}. The sulfonamide group is known for its ability to interact with biological systems, particularly in the modulation of receptor activities.

  • Receptor Interaction :
    • The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. Studies have shown that compounds with similar structures often exhibit activity at serotonin receptors, particularly the 5-HT2A_2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Inhibition Studies :
    • Preliminary studies indicate that (2,5-Dimethoxyphenyl)sulfonylamine may have inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar methoxy substitutions have shown notable inhibition of α-amylase and α-glucosidase, suggesting potential applications in managing metabolic disorders such as diabetes .

Case Studies

  • Clinical Observations : A report involving structurally related compounds indicated that exposure to certain phenethylamines resulted in significant physiological responses, including tachycardia and agitation. These cases highlight the potential for (2,5-Dimethoxyphenyl)sulfonylamine to elicit similar reactions under specific conditions .

In vitro Studies

Research utilizing bioassays has demonstrated that compounds with methoxy groups at the 2 and 5 positions on the phenyl ring exhibit enhanced binding affinity to serotonin receptors. Specifically, analogs have been shown to possess EC50 values in the nanomolar range, indicating potent biological activity .

Compound NameEC50 (nM)Efficacy (%)
24H-NBF158106
25H-NBF448107
LSD-Reference

This table illustrates the comparative potency of related compounds in receptor binding assays.

Molecular Docking Studies

Molecular docking simulations have indicated that (2,5-Dimethoxyphenyl)sulfonylamine has a favorable binding profile with various enzymes and receptors. The binding energies suggest strong interactions that may lead to significant biological effects.

Discussion

The biological activity of (2,5-Dimethoxyphenyl)sulfonylamine appears promising based on preliminary data from in vitro studies and case reports. Its potential interactions with GPCRs and inhibitory effects on metabolic enzymes position it as a candidate for further research into therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing (2,5-Dimethoxyphenyl)sulfonylamine, and how is it characterized?

Methodological Answer:

  • Synthesis: A two-step approach is typical:
    • Sulfonylation: React 2-methylpropylamine with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Characterization: Confirm structure via:
    • NMR (¹H/¹³C) to verify sulfonyl and methoxy group integration.
    • HRMS for exact mass validation (e.g., [M+H]⁺ or [M-H]⁻ ions).
    • FT-IR to identify sulfonamide N-H stretches (~3300 cm⁻¹) and S=O vibrations (~1150-1300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • GHS Classification: Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How can researchers assess its preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion rates.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin receptors due to structural similarity to aryl sulfonamides) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

Methodological Answer:

  • Reaction Optimization:
    • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.
    • Solvent Effects: Compare polar aprotic solvents (DMF vs. DCM) for solubility and reaction efficiency.
    • Temperature Control: Monitor exothermic reactions (e.g., sulfonyl chloride addition) using a jacketed reactor .
  • Yield Tracking: Use HPLC with a C18 column to quantify purity at each step.

Q. What advanced techniques identify in vivo metabolites of this compound?

Methodological Answer:

  • HRMS Metabolite Profiling: Administer ¹⁴C-labeled compound to model organisms (e.g., rodents). Extract plasma/urine, and use:
    • Data-Dependent Acquisition (DDA): Fragment ions to map metabolic pathways (e.g., demethylation, hydroxylation).
    • Isotopic Pattern Filtering: Differentiate metabolites from endogenous compounds via ¹⁴C signatures .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation:
    • 2D-NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations (e.g., methoxy vs. sulfonyl proximity).
    • X-ray Crystallography: Resolve stereochemical uncertainties if chiral centers exist.
    • Computational Modeling: Compare DFT-calculated NMR shifts with experimental data .

Q. What methodologies study its interaction with enzymatic targets?

Methodological Answer:

  • Crystallography: Co-crystallize the compound with target enzymes (e.g., HIV protease analogs) to map binding pockets.
  • Molecular Dynamics (MD): Simulate binding stability using Amber or GROMACS, validating with SPR (surface plasmon resonance) for affinity measurements .

Q. How to evaluate stability under varying pH/temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (37°C, 24h), then analyze degradation products via LC-MS.
    • Thermal Stress: Heat at 60°C for 48h and monitor decomposition via TGA/DSC .

Q. What strategies separate enantiomers if chirality is introduced?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® IA column with n-hexane/isopropanol mobile phase.
  • Enzymatic Resolution: Incubate with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Q. How to address discrepancies in bioassay reproducibility?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with ≥3 biological replicates, using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Positive/Negative Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethoxyphenyl)sulfonyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,5-Dimethoxyphenyl)sulfonyl](2-methylpropyl)amine

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